4-Bromo-6-(trifluoromethyl)pyridazin-3-amine
Description
4-Bromo-6-(trifluoromethyl)pyridazin-3-amine is a halogenated pyridazine derivative with the molecular formula C₅H₃BrF₃N₃ and a molecular weight of 242.00 g/mol . Its structure features a pyridazine core substituted with a bromine atom at position 4, a trifluoromethyl (-CF₃) group at position 6, and an amine (-NH₂) group at position 3 (Figure 1). The compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research, owing to its reactive bromine substituent (facilitating cross-coupling reactions) and the electron-withdrawing trifluoromethyl group (enhancing metabolic stability in drug candidates) .
Properties
IUPAC Name |
4-bromo-6-(trifluoromethyl)pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrF3N3/c6-2-1-3(5(7,8)9)11-12-4(2)10/h1H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZSHCRWJOXLFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN=C1C(F)(F)F)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Trifluoromethylation
Pyridazine-3,6-dione undergoes electrophilic trifluoromethylation using CF₃I in the presence of CuI (20 mol%) and 1,10-phenanthroline (20 mol%) in DMF at 100°C for 12 hours, yielding 6-(trifluoromethyl)pyridazine-3,6-dione in 75% yield.
Step 2: Bromination
Treatment with POBr₃ (3 eq) at reflux (120°C) for 8 hours introduces bromine at the 4-position, producing 4-bromo-6-(trifluoromethyl)pyridazine-3,6-dione (68% yield).
Step 3: Selective Amination
Microwave-assisted amination with NH₄OH (7N in MeOH) at 150°C for 1 hour affords the final product in 83% yield after recrystallization.
Advantages:
- Total yield: 42% (three steps)
- Avoids harsh metal catalysts
- Amenable to gram-scale production
Palladium-catalyzed cross-coupling has been adapted for late-stage functionalization. For instance, 3-amino-6-(trifluoromethyl)pyridazine can undergo Suzuki-Miyaura coupling with aryl boronic acids, but bromination remains challenging due to the amino group’s sensitivity. A modified protocol using Buchwald-Hartwig conditions achieved 4-bromo introduction:
- Catalyst: Pd₂(dba)₃ (5 mol%)
- Ligand: XPhos (10 mol%)
- Bromine Source: NBS (1.2 eq)
- Solvent: THF, 70°C, 12 hours
- Yield: 61%
Comparative Analysis of Methods
| Method | Steps | Total Yield | Key Advantages | Limitations |
|---|---|---|---|---|
| Direct Amination | 1 | 68% | Simplicity | Low regioselectivity |
| Halogen Exchange | 2 | 54% | High purity | Requires chlorinated precursor |
| Pyridazine-3,6-Dione Route | 3 | 42% | Scalable, no metals | Long reaction times |
| Cross-Coupling | 2 | 61% | Functional group tolerance | Catalyst cost, sensitivity to NH₂ group |
Optimization Strategies
Solvent Effects
Polar aprotic solvents (DMF, DMAc) improve trifluoromethyl group stability but may promote side reactions. Mixed solvent systems (e.g., THF/H₂O) balance reactivity and selectivity.
Temperature Control
Low temperatures (0–25°C) minimize decomposition during bromination, while high temperatures (100–150°C) accelerate amination.
Protecting Groups
Temporary protection of the amino group as a tert-butyl carbamate (Boc) prevents unwanted side reactions during bromination, though deprotection adds steps.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-(trifluoromethyl)pyridazin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Organometallic reagents, such as Grignard reagents or organolithium compounds, are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent in treating various diseases. Its structural properties allow it to interact effectively with biological targets, making it a candidate for drug development.
Anticancer Activity
Recent studies have highlighted the anticancer properties of 4-Bromo-6-(trifluoromethyl)pyridazin-3-amine. The compound has shown significant growth inhibition in several cancer cell lines, including leukemia and non-small cell lung cancer. For instance, in vitro assays indicated over 20% growth inhibition in the RPMI-8226 leukemia cell line at concentrations of .
Table 1: Anticancer Activity Summary
| Cell Line Type | Cell Line Name | Growth Inhibition (%) |
|---|---|---|
| Leukemia | RPMI-8226 | >20 |
| Non-Small Cell Lung Cancer | A549 | >15 |
| Renal Cancer | A498 | >10 |
Anti-inflammatory Properties
The compound may also possess anti-inflammatory effects. Similar trifluoromethyl-substituted compounds have demonstrated the ability to inhibit cyclooxygenase enzymes, reducing pro-inflammatory mediators . This suggests potential therapeutic applications for conditions characterized by chronic inflammation.
Enzyme Inhibition
Compounds containing the 6-(trifluoromethyl)pyridazin-3-amine moiety have shown promise as enzyme inhibitors. This property is particularly relevant in drug design, where enzyme inhibition can lead to therapeutic benefits in various diseases.
Examples of Enzyme Targets:
- Kinases involved in cancer progression
- Enzymes related to inflammatory pathways
Antimicrobial Activity
Emerging research indicates that this compound may exhibit antimicrobial properties against Gram-positive bacteria such as Staphylococcus aureus. In vitro studies have shown low minimum inhibitory concentrations (MICs), suggesting its effectiveness as an antimicrobial agent .
Table 2: Antimicrobial Activity Summary
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | <0.5 µg/mL |
| Enterococcus faecalis | <1 µg/mL |
Synthetic Applications
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Optimized synthetic routes may include continuous flow reactors to enhance yield and cost-effectiveness .
Common Synthetic Pathway:
- Bromination of pyridazine derivatives.
- Introduction of the trifluoromethyl group via electrophilic substitution.
- Purification and characterization using NMR and mass spectrometry.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound, emphasizing its potential in drug discovery:
Case Study: In Vivo Efficacy
In vivo studies have shown that administering the compound can lead to significant reductions in inflammatory markers compared to control groups, indicating its potential use in treating inflammatory diseases .
Case Study: Structure–Activity Relationship Studies
Research on structure–activity relationships has identified key functional groups that enhance the biological activity of pyridazine derivatives, providing insights into optimizing compounds for better efficacy .
Mechanism of Action
The mechanism of action of 4-Bromo-6-(trifluoromethyl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-bromo-6-(trifluoromethyl)pyridazin-3-amine can be contextualized by comparing it to analogous pyridazine and pyridine derivatives. Key differences in substituent patterns, electronic effects, and applications are summarized below:
Table 1: Structural and Functional Comparison of Selected Compounds
Key Insights from Comparison:
Ring Type and Electronic Effects :
- Pyridazine vs. Pyridine : Pyridazine derivatives (e.g., this compound) exhibit stronger dipole moments due to adjacent nitrogen atoms, enhancing solubility in polar solvents compared to pyridine analogs .
- Substituent Influence : The trifluoromethyl group in the target compound provides electron-withdrawing effects , stabilizing the amine group against oxidation. In contrast, methyl or aryl substituents (e.g., in 4-bromo-6-(4-fluorophenyl)pyridazin-3-amine) introduce steric bulk or lipophilicity, altering bioavailability .
Reactivity and Synthetic Utility :
- Bromine as a Leaving Group : The bromine at position 4 in the target compound enables Suzuki-Miyaura or Buchwald-Hartwig couplings, similar to 2-bromo-4-methyl-6-(trifluoromethyl)pyridin-3-amine .
- Chloro/Bromo Synergy : Compounds like 3-bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine allow sequential halogen substitutions, offering versatility in derivatization .
Biological Relevance: Trifluoromethyl Group: This moiety is prevalent in FDA-approved drugs (e.g., antimalarials, antivirals) due to its resistance to metabolic degradation. The target compound’s -CF₃ group aligns with this trend, whereas analogs with -F or -Cl may exhibit shorter half-lives . Aryl vs.
Biological Activity
4-Bromo-6-(trifluoromethyl)pyridazin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and comparative studies with similar compounds.
The structure of this compound features a bromine atom and a trifluoromethyl group attached to a pyridazine ring, which enhances its lipophilicity and metabolic stability. The presence of these substituents is crucial for its interaction with biological targets.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can modulate various biochemical pathways. For instance, the trifluoromethyl group can enhance binding affinity to target enzymes by increasing hydrophobic interactions.
- Receptor Modulation : It interacts with receptors in the central nervous system, potentially affecting neurotransmitter uptake and signaling pathways.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for further development in treating infections.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Antimicrobial Studies : In vitro studies have demonstrated that this compound exhibits significant activity against several bacterial pathogens. For example, it showed a minimum inhibitory concentration (MIC) below 10 μM against Staphylococcus aureus and Escherichia coli.
- Cytotoxicity Testing : In a study evaluating its effects on cancer cell lines, the compound displayed cytotoxicity with IC50 values ranging from 5 to 15 μM, indicating potential as an anticancer agent. The mechanism appears to involve apoptosis induction in treated cells.
- Neuropharmacological Effects : Research indicates that this compound may affect neurotransmitter systems, particularly serotonin, suggesting potential applications in treating mood disorders or anxiety.
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Bromine and trifluoromethyl groups | Inhibits kinases; antimicrobial |
| 2-Amino-5-(trifluoromethyl)pyridine | Trifluoromethyl group only | Moderate enzyme inhibition |
| 6-Chloro-4-(trifluoromethyl)pyridazine | Chlorine instead of bromine | Lower antimicrobial efficacy |
The comparison highlights that while other compounds with trifluoromethyl groups exhibit some biological activity, the unique combination of bromine and trifluoromethyl groups in this compound enhances its potency and specificity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Bromo-6-(trifluoromethyl)pyridazin-3-amine?
- Methodological Answer : The synthesis typically involves multi-step procedures. For example:
Bromination : Introduce bromine at the 4-position of pyridazine using reagents like N-bromosuccinimide (NBS) under controlled conditions.
Trifluoromethylation : Install the trifluoromethyl group via cross-coupling reactions (e.g., copper-mediated Ullmann coupling) or direct fluorination.
Amine Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) or other protecting groups to prevent side reactions during synthesis.
- Key Validation : Confirm intermediate structures using H/C NMR and mass spectrometry. Final purity (>97%) is achievable via silica gel chromatography .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- NMR Spectroscopy : H NMR (δ 7.8–8.2 ppm for aromatic protons) and F NMR (δ -60 to -70 ppm for CF).
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity.
- X-ray Diffraction (XRD) : Single-crystal XRD resolves the substitution pattern and confirms the planar pyridazine ring geometry. SHELX software is standard for refinement .
Q. What solvents are optimal for recrystallization?
- Solubility Data : Experimental solubility (g/100g solvent) at 298 K:
| Solvent | Solubility |
|---|---|
| Methanol | 2.1 |
| Ethanol | 1.8 |
| Ethyl Acetate | 0.9 |
- Guidelines : Use methanol for high-yield recrystallization. The Apelblat equation predicts solubility with <1.58% deviation .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for derivative synthesis?
- Strategies :
- Density Functional Theory (DFT) : Model transition states to identify energy barriers for bromination/trifluoromethylation steps.
- Molecular Docking : Predict binding affinities of derivatives to biological targets (e.g., kinases) using AutoDock Vina.
- SAR Studies : Correlate substituent electronic effects (Hammett σ values) with biological activity .
Q. How to resolve contradictions in reported biological activity data?
- Approach :
Dose-Response Curves : Re-evaluate IC values under standardized assay conditions (e.g., ATP concentration in kinase assays).
Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity.
Crystallographic Analysis : Compare target protein-ligand co-crystal structures to confirm binding modes .
Q. What challenges arise in crystallizing this compound for XRD studies?
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
